Deltorphin II

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pain Management

Field: Neuropharmacology

Application: Deltorphin II is used in the study of neuropathic pain conditions, specifically in the inhibition of C-fiber mechanical nociceptors .

Method: A murine model of peripheral neuropathic pain was induced with a spared nerve (tibial) injury. An ex vivo preparation of mouse plantar skin with attached tibial nerve was used to examine the effects of Deltorphin II on the response properties of individual cutaneous C-fiber nociceptors .

Results: Deltorphin II induced an inhibition of the mechanical responsiveness of C-fiber mechanical nociceptors innervating skin under neuropathic conditions. The effects of Deltorphin II were concentration-dependent and prevented by pretreatment with naltrindole, indicating DOR-mediated inhibitory effects of Deltorphin II .

Opioid Receptor Research

Field: Biochemistry and Molecular Biology

Application: Deltorphin II is used in the study of the binding of the endogenous opioid peptide to the δ-opioid receptor .

Method: Fragments of the δ-opioid receptor of variable length and containing residues in the third extracellular loop were synthesized and studied by NMR and CD spectroscopy in a membrane-mimetic milieu .

Results: Binding of Deltorphin II to the δ-opioid receptor destabilized the helix at the receptor peptide N terminus. Large upfield displacement of β-proton chemical shifts was observed for certain residues in the receptor peptide following its interaction with Deltorphin II .

Cardiac Resistance to Reperfusion

Field: Cardiology

Application: Deltorphin II is used in the study of increasing cardiac resistance to reperfusion .

Method: The infarct-limiting effect of the δ2-OR agonist Deltorphin II was studied in relation to the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG .

Results: The activation of a peripheral δ2-opioid receptor (δ2-OR) increases the cardiac tolerance to reperfusion . The cardioprotective effect of Deltorphin II is hypothesized to involve the sarcolemmal KATP channels and the MPT pore .

Opioid Receptor Heterodimers Research

Field: Molecular Biology

Application: Deltorphin II is used in the study of opioid receptor heterodimers .

Method: Substantial evidence has documented that opioid receptor heterodimers form in cell lines expressing one or more opioid receptors .

Results: The study of Deltorphin II contributes to the understanding of opioid receptor heterodimers .

Role of Phe3 in Binding to the δ-Opioid Receptor

Field: Biochemistry

Application: Deltorphin II is used in the study of the role of Phe3 in binding to the δ-opioid receptor .

Method: A series of analogs were synthesized in which Phe3 was replaced by various amino acids such as Ala, cyclohexylalanine (Cha), fluorophenylalanines, and other alkyl-side chain amino acids (Val, Leu) .

Results: The study contributes to the understanding of the role of Phe3 in binding to the δ-opioid receptor .

Deltorphin II is a naturally occurring opioid heptapeptide, characterized by the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂. It is one of the members of the deltorphin family, which includes other peptides like deltorphin I and dermorphins, and is primarily derived from the skin of certain frogs, particularly those in the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei . Deltorphin II is recognized for its high affinity and selectivity for the delta-opioid receptor, making it a potent agonist in opioid research .

Deltorphin II acts as a selective agonist for the delta-2 opioid receptor (δ2-OR) in the nervous system [, ]. Agonists mimic the effects of natural neurotransmitters, in this case, activating the δ2-OR which plays a role in pain perception [, ]. This makes Deltorphin II valuable for researching pain pathways and potentially developing new pain medications [].

Deltorphin II participates in various chemical interactions primarily through its peptide bonds and functional groups. The binding affinity to the delta-opioid receptor is influenced by its structural conformation, which can be altered through chemical modifications. For example, analogs of deltorphin II have been synthesized to explore how substitutions at specific positions affect binding and activity . These reactions often involve modifications of amino acid residues to enhance selectivity or potency.

Deltorphin II exhibits significant biological activity as a selective agonist for the delta-opioid receptor. Its interaction with this receptor is associated with analgesic effects, similar to those produced by other opioid peptides but with distinct mechanisms due to its selectivity . The peptide's ability to cross the blood-brain barrier efficiently enhances its potential therapeutic applications in pain management . Studies have demonstrated that deltorphin II can modulate pain pathways in the central nervous system, highlighting its relevance in pain relief strategies .

The synthesis of deltorphin II can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis allows for precise control over the sequence and modifications of the peptide. Researchers have developed various synthetic analogs to study structure-activity relationships, which help elucidate the role of specific residues in binding affinity and biological function . Additionally, natural extraction from frog skin remains a method for obtaining deltorphin II, although synthetic methods are preferred for research due to scalability and purity.

Deltorphin II has potential applications in pharmacology, particularly in developing analgesics that target specific opioid receptors without the side effects associated with non-selective opioids. Its high selectivity for the delta-opioid receptor suggests possible uses in treating chronic pain conditions while minimizing addiction risks . Furthermore, ongoing research into its mechanism of action may lead to novel therapeutic strategies for various neurological disorders.

Interaction studies involving deltorphin II focus on its binding dynamics with delta-opioid receptors. Research indicates that specific residues within deltorphin II play critical roles in its binding affinity and selectivity. For instance, studies have shown that modifications to the phenylalanine residue significantly impact its interaction with receptor sites . Understanding these interactions helps refine drug design strategies aimed at enhancing efficacy while reducing adverse effects.

Deltorphin II shares structural similarities with other opioid peptides but is unique due to its high selectivity for the delta-opioid receptor. Below is a comparison with similar compounds:

| Compound | Structure (Amino Acid Sequence) | Opioid Receptor Selectivity | Source |

|---|---|---|---|

| Deltorphin I | Tyr-D-Met-Phe-His-Leu-Met-Asp | Delta | Phyllomedusa bicolor |

| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser | Mu | Phyllomedusa bicolor |

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Delta | Endogenous |

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Mu | Endogenous |

Deltorphin II's unique sequence allows it to exhibit distinct pharmacological profiles compared to these other compounds, particularly in terms of receptor selectivity and analgesic potency .

Amino Acid Sequence and Heptapeptide Structure

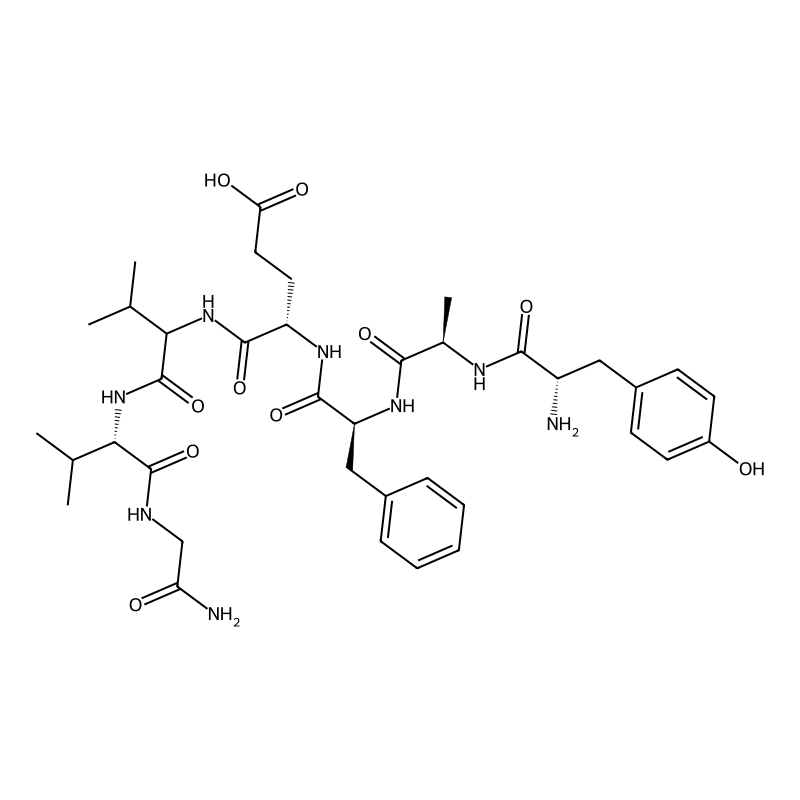

Deltorphin II is a naturally occurring heptapeptide with the complete amino acid sequence Tyrosine-D-Alanine-Phenylalanine-Glutamic acid-Valine-Valine-Glycine-amide (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) [1] [2]. This linear peptide consists of seven amino acid residues connected by peptide bonds, forming a characteristic heptapeptide structure that distinguishes it from other naturally occurring opioid peptides [1] [3].

The molecular formula of Deltorphin II is C₃₈H₅₄N₈O₁₀, with a molecular weight of 782.88-782.9 grams per mole [4] [2]. The peptide exists as a white lyophilized solid under standard storage conditions and demonstrates solubility in 20% formic acid solutions [5]. The compound is identified by the Chemical Abstracts Service number 122752-16-3 [4] [2].

| Property | Value |

|---|---|

| Amino Acid Sequence | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ |

| Molecular Formula | C₃₈H₅₄N₈O₁₀ |

| Molecular Weight (g/mol) | 782.88-782.9 |

| CAS Number | 122752-16-3 |

| Physical Appearance | White lyophilized solid |

| Density (g/cm³) | 1.272 |

| Storage Temperature | -20°C |

The heptapeptide structure exhibits a characteristic amidated carboxyl terminus, which is essential for biological activity [6]. This C-terminal amidation distinguishes Deltorphin II from free acid forms and contributes significantly to its stability and receptor binding properties [6] [7].

D-Amino Acid Incorporation and Biological Significance

The incorporation of D-alanine at position 2 represents a critical structural feature that defines Deltorphin II and distinguishes it from conventional L-amino acid peptides [1] [8]. This D-amino acid substitution occurs naturally in the precursor peptide isolated from Phyllomedusa bicolor skin secretions [1] [9].

Nuclear Magnetic Resonance spectroscopy studies have revealed that D-amino acid incorporation at position 2 significantly affects the conformational properties of Deltorphin II [8] [10]. The presence of D-alanine induces specific conformational changes that enhance binding affinity and selectivity for delta-opioid receptors compared to analogues containing L-alanine at the same position [8] [11].

Research demonstrates that analogues containing D-alanine at position 2 exhibit substantially greater potency in opioid activity assays than their corresponding L-alanine isomers [8]. The conformational analysis using two-dimensional Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide revealed that the C-terminal tetrapeptide regions of both Deltorphin II and its L-alanine analogue may form a 3₁₀ helix structure [8].

The biological significance of D-amino acid incorporation extends beyond conformational effects to include enhanced proteolytic resistance [12]. D-amino acids confer resistance to enzymatic degradation by endopeptidases, thereby extending the biological half-life of the peptide in physiological environments [12]. This resistance to proteolytic cleavage is particularly important for maintaining biological activity in biological systems where L-amino acid peptides would rapidly undergo enzymatic hydrolysis [12].

Studies investigating stereospecificity have shown that the high delta-opioid receptor affinity and selectivity of deltorphins correlate with and require strict stereospecificity of amino acid residue side chains [11]. Individual D-amino acid replacement analogues demonstrate that peptides with D-amino acids in positions 1, 3, and 5 exhibit diminished affinities primarily for delta receptors, with selectivity decreasing significantly relative to the native sequence [11].

Comparative Analysis with Other Deltorphin Variants

Deltorphin II differs from Deltorphin I primarily in the amino acid composition at position 4, where Deltorphin II contains glutamic acid while Deltorphin I contains aspartic acid [1] [13]. This single amino acid difference results in distinct molecular weights and binding characteristics between the two variants [1] [13].

| Property | Deltorphin I | Deltorphin II |

|---|---|---|

| Amino Acid Sequence | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ |

| Molecular Formula | C₃₇H₅₂N₈O₁₀ | C₃₈H₅₄N₈O₁₀ |

| Molecular Weight (g/mol) | 768.87 | 782.88-782.9 |

| CAS Number | 122752-15-2 | 122752-16-3 |

| Position 4 Amino Acid | Aspartic acid (Asp) | Glutamic acid (Glu) |

| Delta Receptor Affinity (nM) | ~0.5 | ~0.13-0.82 |

Both deltorphin variants share the common amino-terminal sequence Tyrosine-D-Alanine-Phenylalanine, which is essential for binding to both mu and delta opioid receptor sites [14] [3]. This conserved N-terminal tripeptide appears necessary for optimal fitting of the peptides to opioid binding sites [14].

Deltorphin II demonstrates even higher affinity for delta receptors than Deltorphin I, with binding affinity values ranging from 0.13 to 0.82 nanomolar compared to approximately 0.5 nanomolar for Deltorphin I [15] [16]. Both peptides exhibit exceptional selectivity for delta-opioid receptors over mu-opioid and kappa-opioid receptors, with selectivity ratios exceeding 100-fold [17] [16].

The deltorphin family also differs significantly from the related peptide deltorphin A, which contains D-methionine at position 2 instead of D-alanine [18] [19]. Deltorphin A has the sequence Tyrosine-D-Methionine-Phenylalanine-Histidine-Leucine-Methionine-Aspartic acid-amide, representing a distinct structural variant with different binding properties [18] [20].

Comparative binding studies have established that [D-Ala²]deltorphin variants, including Deltorphin II, demonstrate higher affinity for delta receptors than the previously characterized deltorphin containing D-methionine as the second amino acid [1]. These peptides show structural similarity to dermorphin, another constituent of Phyllomedusa skin that exhibits high selectivity for mu-opioid receptors [1].

Structure-Function Relationships in Delta-Opioid Receptor Binding

The structure-function relationships governing Deltorphin II binding to delta-opioid receptors involve multiple molecular determinants that contribute to both affinity and selectivity [14] [21]. Research has identified that the C-terminal region of deltorphins contains an addressing domain that confers high delta-selectivity through two mechanisms: increased affinity for delta sites and decreased affinity for mu sites [14].

| Receptor Type | Deltorphin II Kd/Ki (nM) | Binding Affinity | Selectivity |

|---|---|---|---|

| Delta-opioid receptor (δ) | 0.13-0.82 | Very high | Primary target |

| Mu-opioid receptor (μ) | >100 | Low | >100-fold less |

| Kappa-opioid receptor (κ) | >100 | Low | >100-fold less |

Conformational studies using two-dimensional Nuclear Magnetic Resonance spectroscopy in membrane-mimetic environments have revealed that Deltorphin II adopts an S-shaped backbone structure in dodecylphosphocholine micelles [10]. This conformation is characterized by a turn conformation of the Valine-Valine-Glycine-amide sequence located beneath the helically folded conformation of the N-terminal Tyrosine-D-Alanine-Phenylalanine-Glutamic acid sequence [10].

The relationship between conformational characteristics and delta-opioid receptor selectivity has been extensively studied through molecular dynamics calculations [10]. Distance geometry calculations based on Nuclear Overhauser Effect measurements have generated multiple possible three-dimensional structures, with most conformers displaying the characteristic S-shaped backbone that appears essential for delta-receptor recognition [10].

Binding studies investigating the interaction between Deltorphin II and the third extracellular loop of the human delta-opioid receptor have identified specific contact points between the peptide and receptor [22]. The third extracellular loop, particularly amino acids Tryptophan-284, Valine-296, and Valine-297, plays an important role in binding delta-selective ligands [22]. Mutation of these amino acids to alanine significantly diminishes delta-opioid receptor affinity for delta-selective ligands [22].

Structure-activity relationship studies have demonstrated that substitutions at positions 4, 5, and 6 of the deltorphin sequence differentially affect receptor affinity and selectivity [21]. Changes in residue 5 prove most detrimental to selectivity, while modifications at position 4 and 6 produce varying effects on binding parameters [21]. The hydrophobic Valine residues at positions 5 and 6 are particularly important for delta-affinity and selectivity, with the Valine-5 residue showing critical importance for higher delta-selectivity [23].

Research has shown that enhancing the hydrophobicity of residues at positions 5 and 6 can develop analogues with very high delta-affinity and selectivity exceeding those of native Deltorphin II [23]. Analogues incorporating isoleucine, norleucine, or gamma-methyl-leucine at these positions demonstrate enhanced binding characteristics [23] [24].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Wikipedia

Dates

Involvement of a Na

Kei Higuchi, Toshihiro Sato, Yangzom D Bhutia, Vadivel GanapathyPMID: 32419062 DOI: 10.1007/s11095-020-02835-7

Abstract

A Na-coupled transport system in mammalian cells is responsible for the uptake of oligopeptides consisting of 5 or more amino acids. Here we investigated if this transport system is expressed in brain cells and transports the 42-amino-acid β-amyloid peptide (Aβ

).

The human and mouse neuronal cell lines SK-N-SH and HT22, human microglial cell line HMC-3, and human blood-brain barrier endothelial cell line hCMEC/D3 were used to monitor the uptake of [

H]-deltorphin II (a heptapeptide) and fluorescence-labeled Aβ

.

All four cell lines exhibited Na

-coupled uptake of deltorphin II. Aβ

competed with deltorphin II for the uptake. Uptake of fluorescence-labeled Aβ

was detectable in these cell lines, and the uptake was Na

-dependent and inhibitable by deltorphin II. The Na

-coupled uptake disappeared at high concentrations of Aβ

due to oligomerization of the peptide. Exposure of the cells to excess iron abolished the uptake. In hCMEC/D3 cells cultured on Transwell filters, the uptake was localized preferentially to the abluminal membrane.

A Na

-coupled transport system mediates the uptake of Aβ

monomers in neuronal and microglial cells. The same system is also responsible for the uptake of Aβ

from brain into blood-brain barrier endothelial cells. These findings have relevance to Alzheimer's disease.

Stimulation of accumbal GABA

Yuriko Watanabe, Yuri Aono, Masamichi Komiya, John L Waddington, Tadashi SaigusaPMID: 30086266 DOI: 10.1016/j.ejphar.2018.08.003

Abstract

The nucleus accumbens contains delta-opioid receptors that may decrease inhibitory neurotransmission. As GABAreceptors inhibit dopamine release, decrease in activation of GABA

receptors may be a mediator of delta-opioid receptor-induced accumbal dopamine efflux. If so, accumbal dopamine efflux induced by delta-opioid receptor activation should be suppressed by stimulating GABA

receptors. As delta-opioid receptors are further subdivided into delta1- and delta2-opioid receptors, we analysed the effects of the GABA

receptor agonist baclofen on delta1- and delta2-opioid receptor-mediated accumbal dopamine efflux in freely moving rats using in vivo microdialysis. Drugs were applied intracerebrally through the dialysis probe. Doses of compounds show total amount administered (mol) during 25-50 min infusions. Baclofen (2.5 and 5.0 nmol), which did not alter basal dopamine levels, inhibited the delta1-opioid receptor agonist DPDPE (5.0 nmol)-induced dopamine efflux. Baclofen (2.5 and 5.0 nmol) also inhibited the delta2-opioid receptor agonist deltorphin II (25.0 nmol)-induced dopamine efflux. A low dose of the GABA

receptor antagonist 2-hydroxysaclofen (100.0 pmol), which failed to alter basal accumbal dopamine levels, counteracted the inhibitory effects of baclofen (5.0 nmol) on DPDPE (5.0 nmol)- and deltorphin II (25.0 nmol)-induced dopamine efflux. The present results show that reduction in accumbal GABA

receptor-mediated inhibition of accumbal dopaminergic activity facilitates activation of delta1- and delta2-opioid receptor-induced increases in accumbal dopamine efflux. This study suggests that activation of delta1- and delta2-opioid receptors on the cell bodies and/or terminals of accumbal GABAergic interneurons inhibits GABA release and, accordingly, decreases GABA

receptor-mediated inhibition of dopaminergic terminals, resulting in enhanced accumbal dopamine efflux.

Stimulation of accumbal GABA

Yuri Aono, Yuri Kiguchi, Yuriko Watanabe, John L Waddington, Tadashi SaigusaPMID: 28923348 DOI: 10.1016/j.ejphar.2017.09.019

Abstract

The nucleus accumbens contains delta-opioid receptors that may reduce inhibitory neurotransmission. Reduction in GABAreceptor-mediated inhibition of accumbal dopamine release due to delta-opioid receptor activation should be suppressed by stimulating accumbal GABA

receptors. As delta-opioid receptors are divided into delta2- and delta1-opioid receptors, we analysed the effects of the GABA

receptor agonist muscimol on delta2- and delta1-opioid receptor-mediated accumbal dopamine efflux in freely moving rats using in vivo microdialysis. Drugs were administered intracerebrally through the dialysis probe. Doses of compounds indicate total amount administered (mol) during 25-50min infusions. The delta2-opioid receptor agonist deltorphin II (25.0nmol)- and delta1-opioid receptor agonist DPDPE (5.0nmol)-induced increases in dopamine efflux were inhibited by the delta2-opioid receptor antagonist naltriben (1.5nmol) and the delta1-opioid receptor antagonist BNTX (150.0pmol), respectively. Muscimol (250.0pmol) inhibited deltorphin II (25.0nmol)-induced dopamine efflux. The GABA

receptor antagonist bicuculline (50.0pmol), which failed to affect deltorphin II (25.0nmol)-induced dopamine efflux, counteracted the inhibitory effect of muscimol on deltorphin II-induced dopamine efflux. Neither muscimol (250.0pmol) nor bicuculline (50.0 and 500.0pmol) altered DPDPE (5.0nmol)-induced dopamine efflux. The present results show that reduction in accumbal GABA

receptor-mediated inhibition of dopaminergic activity is necessary to produce delta2-opioid receptor-induced increase in accumbal dopamine efflux. This study indicates that activation of delta2- but not delta1-opioid receptors on the cell bodies and/or terminals of accumbal GABAergic interneurons inhibits GABA release and, accordingly, decreases GABA

receptor-mediated inhibition of dopaminergic terminals, resulting in enhanced accumbal dopamine efflux.

Effects of Deltorphin II and Its Retroenantio Analog on Cardiac Tolerance to Ischemia and Reperfusion

A V Mukhomedzyanov, L N Maslov, M V Ovchinnikov, M V Sidorova, J M Pei, S Yu Tsibul'nikov, A V Tsepokina, M V Khutornaya, A G KutikhinPMID: 28091919 DOI: 10.1007/s10517-017-3601-9

Abstract

Selective agonist of δ-opioid receptors deltorphin II and its retroenantio analog (0.12 mg/kg intravenously) were preventively injected to male Wistar rats 15 min prior to 45-min coronary occlusion or 5 min before 120-min reperfusion. Administration of deltorphin II before artery occlusion and before reperfusion decreased the infarct size/area at risk ratio. Deltorphin II prevented the appearance of ischemia-provoked ventricular arrhythmias and exerted no effect on HR and BP (systolic and diastolic). The retroenantio analog of deltorphin II produced no antiarrhythmic or infarct-limiting effects, but reduced HR without affecting BP. Deltorphin II can be viewed as a promising prototype for a medicinal remedy to treat acute myocardial infarction.

Rubiscolins are naturally occurring G protein-biased delta opioid receptor peptides

Robert J Cassell, Kendall L Mores, Breanna L Zerfas, Amr H Mahmoud, Markus A Lill, Darci J Trader, Richard M van RijnPMID: 30591345 DOI: 10.1016/j.euroneuro.2018.12.013

Abstract

The impact that β-arrestin proteins have on G protein-coupled receptor trafficking, signaling and physiological behavior has gained much appreciation over the past decade. A number of studies have attributed the side effects associated with the use of naturally occurring and synthetic opioids, such as respiratory depression and constipation, to excessive recruitment of β-arrestin. These findings have led to the development of biased opioid small molecule agonists that do not recruit β-arrestin, activating only the canonical G protein pathway. Similar G protein-biased small molecule opioids have been found to occur in nature, particularly within kratom, and opioids within salvia have served as a template for the synthesis of other G protein-biased opioids. Here, we present the first report of naturally occurring peptides that selectively activate G protein signaling pathways at δ opioid receptors, but with minimal β-arrestin recruitment. Specifically, we find that rubiscolin peptides, which are produced as cleavage products of the plant protein rubisco, bind to and activate G protein signaling at δ opioid receptors. However, unlike the naturally occurring δ opioid peptides leu-enkephalin and deltorphin II, the rubiscolin peptides only very weakly recruit β-arrestin 2 and have undetectable recruitment of β-arrestin 1 at the δ opioid receptor.Primary afferent neurons express functional delta opioid receptors in inflamed skin

Jill-Desiree Brederson, Christopher N HondaPMID: 25911583 DOI: 10.1016/j.brainres.2015.04.023

Abstract

Peripherally-restricted opiate compounds attenuate hyperalgesia in experimental models of inflammatory pain, but have little discernable effect on nociceptive behavior in normal animals. This suggests that activation of opioid receptors on peripheral sensory axons contributes to decreased afferent activity after injury. Previously, we reported that direct application of morphine to cutaneous receptive fields decreased mechanical and heat-evoked responses in a population of C-fiber nociceptors in inflamed skin. Consistent with reported behavioral studies, direct application of morphine had no effect on fiber activity in control skin. The aim of the present study was to determine whether mechanical responsiveness of nociceptors innervating inflamed skin was attenuated by direct activation of delta opioid receptors (DORs) on peripheral terminals. An ex vivo preparation of rat plantar skin and tibial nerve was used to examine effects of a selective DOR agonist, deltorphin II, on responsiveness of single fibers innervating inflamed skin. Electrical recordings were made eighteen hours after injection of complete Freund's adjuvant into the hindpaw. Deltorphin II produced an inhibition of the mechanical responsiveness of single fibers innervating inflamed skin; an effect blocked by the DOR-selective antagonist, naltrindole. The population of units responsive to deltorphin II was identified as consisting of C fiber mechanical nociceptors.Inhibition of DOR prevents remifentanil induced postoperative hyperalgesia through regulating the trafficking and function of spinal NMDA receptors in vivo and in vitro

Chunyan Wang, Yize Li, Haiyun Wang, Keliang Xie, Ruichen Shu, Linlin Zhang, Nan Hu, Yonghao Yu, Guolin WangPMID: 25498394 DOI: 10.1016/j.brainresbull.2014.12.001

Abstract

Several studies have demonstrated that intraoperative remifentanil infusions have been associated with opioid-induced hyperalgesia (OIH). Activation of delta opioid receptor (DOR) and augmentation of N-methyl-d-aspartate (NMDA) receptor expression and function may play an important role in the development of OIH. The aim of this study was to investigate whether DOR inhibition could prevent remifentanil-induced hyperalgesia via regulating spinal NMDA receptor expression and function in vivo and in vitro.A rat model of remifentanil-induced postoperative hyperalgesia was performed with the DOR agonist deltorphin-deltorphin II or the DOR antagonist naltrindole injected intrathecally 10 min before remifentanil infusion. Mechanical and thermal hyperalgesia were measured at -24h, 2, 6, 24 and 48 h after remifentanil infusion. Western blot was applied to detect the membrane and total expression of DOR and NMDA receptor subunits (NR1, NR2A and NR2B) in spinal cord L4-L6 segments. In addition, whole-cell patch-clamp recording was used to investigate the effect of DOR inhibition on NMDA receptor-induced current in spinal cord slices in vitro.

We found that membrane trafficking of DOR, NR1 and NR2B subunits in the spinal cord increased after remifentanil administration and surgery. The DOR antagonist naltrindole could attenuate mechanical and thermal hyperalgesia without affecting baseline nociceptive threshold, reduce membrane expression of DOR and decrease the membrane and total expressions of NR1 and NR2B subunits. Furthermore, the amplitude and the frequency of NMDA receptor-induced current were significantly increased by remifentanil incubation in neurons of the dorsal horn, which was reversed by the application of naltrindole.

The above results indicate that inhibition of DOR could significantly inhibit remifentanil-induced hyperalgesia via modulating the total protein level, membrane trafficking and function of NMDA receptors in the dorsal horn of spinal cord, suggesting that naltrindole could be a potential anti-hyperalgesic agent for treating OIH.

Synthesis and pharmacology of halogenated δ-opioid-selective [d-Ala(2)]deltorphin II peptide analogues

Robyn Pescatore, Gina F Marrone, Seth Sedberry, Daniel Vinton, Netanel Finkelstein, Yitzchak E Katlowitz, Gavril W Pasternak, Krista R Wilson, Susruta MajumdarPMID: 25844930 DOI: 10.1021/acschemneuro.5b00060

Abstract

Deltorphins are naturally occurring peptides produced by the skin of the giant monkey frog (Phyllomedusa bicolor). They are δ-opioid receptor-selective agonists. Herein, we report the design and synthesis of a peptide, Tyr-d-Ala-(pI)Phe-Glu-Ile-Ile-Gly-NH2 3 (GATE3-8), based on the [d-Ala(2)]deltorphin II template, which is δ-selective in in vitro radioligand binding assays over the μ- and κ-opioid receptors. It is a full agonist in [(35)S]GTPγS functional assays and analgesic when administered supraspinally to mice. Analgesia of 3 (GATE3-8) is blocked by the selective δ receptor antagonist naltrindole, indicating that the analgesic action of 3 is mediated by the δ-opioid receptor. We have established a radioligand in which (125)I is incorporated into 3 (GATE3-8). The radioligand has a KD of 0.1 nM in Chinese hamster ovary (CHO) cells expressing the δ receptor. Additionally, a series of peptides based on 3 (GATE3-8) was synthesized by incorporating various halogens in the para position on the aromatic ring of Phe(3). The peptides were characterized for binding affinity at the μ-, δ-, and κ-opioid receptors, which showed a linear correlation between binding affinity and the size of the halogen substituent. These peptides may be interesting tools for probing δ-opioid receptor pharmacology.Ligand requirements for involvement of PKCε in synergistic analgesic interactions between spinal μ and δ opioid receptors

D J Schuster, M D Metcalf, K F Kitto, R O Messing, C A Fairbanks, G L WilcoxPMID: 24827408 DOI: 10.1111/bph.12774

Abstract

We recently found that PKCε was required for spinal analgesic synergy between two GPCRs, δ opioid receptors and α2 A adrenoceptors, co-located in the same cellular subpopulation. We sought to determine if co-delivery of μ and δ opioid receptor agonists would similarly result in synergy requiring PKCε.Combinations of μ and δ opioid receptor agonists were co-administered intrathecally by direct lumbar puncture to PKCε-wild-type (PKCε-WT) and -knockout (PKCε-KO) mice. Antinociception was assessed using the hot-water tail-flick assay. Drug interactions were evaluated by isobolographic analysis.

All agonists produced comparable antinociception in both PKCε-WT and PKCε-KO mice. Of 19 agonist combinations that produced analgesic synergy, only 3 required PKCε for a synergistic interaction. In these three combinations, one of the agonists was morphine, although not all combinations involving morphine required PKCε. Morphine + deltorphin II and morphine + deltorphin I required PKCε for synergy, whereas a similar combination, morphine + deltorphin, did not. Additionally, morphine + oxymorphindole required PKCε for synergy, whereas a similar combination, morphine + oxycodindole, did not.

We discovered biased agonism for a specific signalling pathway at the level of spinally co-delivered opioid agonists. As the bias is only revealed by an appropriate ligand combination and cannot be accounted for by a single drug, it is likely that the receptors these agonists act on are interacting with each other. Our results support the existence of μ and δ opioid receptor heteromers at the spinal level in vivo.

This article is part of a themed section on Opioids: New Pathways to Functional Selectivity. To view the other articles in this section visit http://dx.doi.org/10.1111/bph.2015.172.issue-2.

Regulation of μ and δ opioid receptor functions: involvement of cyclin-dependent kinase 5

H Beaudry, A-A Mercier-Blais, C Delaygue, C Lavoie, J-L Parent, W Neugebauer, L GendronPMID: 25598508 DOI: 10.1111/bph.13088

Abstract

Phosphorylation of δ opioid receptors (DOP receptors) by cyclin-dependent kinase 5 (CDK5) was shown to regulate the trafficking of this receptor. Therefore, we aimed to determine the role of CDK5 in regulating DOP receptors in rats treated with morphine or with complete Freund's adjuvant (CFA). As μ (MOP) and DOP receptors are known to be co-regulated, we also sought to determine if CDK5-mediated regulation of DOP receptors also affects MOP receptor functions.The role of CDK5 in regulating opioid receptors in CFA- and morphine-treated rats was studied using roscovitine as a CDK inhibitor and a cell-penetrant peptide mimicking the second intracellular loop of DOP receptors (C11-DOPri2). Opioid receptor functions were assessed in vivo in a series of behavioural experiments and correlated by measuring ERK1/2 activity in dorsal root ganglia homogenates.

Chronic roscovitine treatment reduced the antinociceptive and antihyperalgesic effects of deltorphin II (Dlt II) in morphine- and CFA-treated rats respectively. Repeated administrations of C11-DOPri2 also robustly decreased Dlt II-induced analgesia. Interestingly, DAMGO-induced analgesia was significantly increased by roscovitine and C11-DOPri2. Concomitantly, in roscovitine-treated rats the Dlt II-induced ERK1/2 activation was decreased, whereas the DAMGO-induced ERK1/2 activation was increased. An acute roscovitine treatment had no effect on Dlt II- or DAMGO-induced analgesia.

Together, our results demonstrate that CDK5 is a key player in the regulation of DOP receptors in morphine- and CFA-treated rats and that the regulation of DOP receptors by CDK5 is sufficient to modulate MOP receptor functions through an indirect process.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5